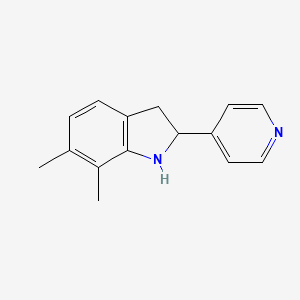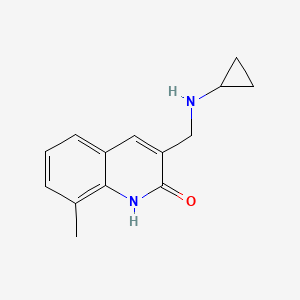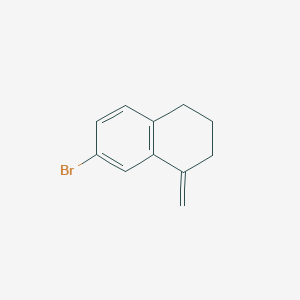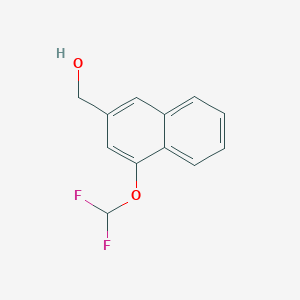![molecular formula C11H18ClNSi B11880044 N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine CAS No. 61222-42-2](/img/structure/B11880044.png)
N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is a chemical compound with the molecular formula C11H18ClNSi It is characterized by the presence of a 3-chlorophenyl group attached to a dimethylsilyl group, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine typically involves the reaction of 3-chlorophenylsilane with a suitable amine precursor under controlled conditions. One common method involves the use of dimethylchlorosilane as a starting material, which undergoes a nucleophilic substitution reaction with 3-chlorophenylmagnesium bromide to form the intermediate 3-chlorophenyldimethylsilane. This intermediate is then reacted with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine may involve large-scale synthesis using similar reaction pathways as described above. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silyl compounds.
科学的研究の応用
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine involves its interaction with molecular targets through its silyl and amine functional groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The specific pathways involved depend on the context of its application, such as catalysis, material science, or biological systems.
類似化合物との比較
Similar Compounds
- Dimethylphenylsilane
- Chlorodimethylphenylsilane
- Trimethylsilylchloride
Uniqueness
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is unique due to the presence of both a 3-chlorophenyl group and an ethanamine moiety, which imparts distinct chemical and physical properties
特性
CAS番号 |
61222-42-2 |
|---|---|
分子式 |
C11H18ClNSi |
分子量 |
227.80 g/mol |
IUPAC名 |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]ethanamine |
InChI |
InChI=1S/C11H18ClNSi/c1-4-13-9-14(2,3)11-7-5-6-10(12)8-11/h5-8,13H,4,9H2,1-3H3 |
InChIキー |
SDOCUNZGHPZCIK-UHFFFAOYSA-N |
正規SMILES |
CCNC[Si](C)(C)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Isobutyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11879995.png)

![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880002.png)
![(3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11880003.png)
![6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11880009.png)

![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880017.png)



